molecular formula C12H13NO4 B1309492 methyl 5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 28059-24-7

methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B1309492
CAS No.: 28059-24-7
M. Wt: 235.24 g/mol
InChI Key: SBCKSKZNFJUHAQ-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate: is a chemical compound with the molecular formula C12H13NO4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting tricyclic indole is obtained in good yield .

Industrial Production Methods: the Fischer indole synthesis remains a common approach for synthesizing indole derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is used as a precursor in the synthesis of various indole derivatives. These derivatives are important in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the biological activities of indole derivatives. It has shown potential in antiviral, anti-inflammatory, and anticancer activities .

Medicine: this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of compounds with possible antimitotic properties, which are important in cancer treatment .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the development of new drugs and agricultural products .

Comparison with Similar Compounds

Comparison: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

methyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-5-7-4-9(12(14)17-3)13-8(7)6-11(10)16-2/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCKSKZNFJUHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406443
Record name methyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28059-24-7
Record name methyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate and how was it determined?

A1: [] this compound is nearly planar with the largest deviation from the indole ring plane being 0.120 Å for two methoxy carbon atoms. This planarity is attributed to the molecule's conjugated system. Additionally, pairs of molecules are linked via N—H⋯O hydrogen bonds and exhibit π-stacking interactions between indole rings with a separation of 3.39 Å []. These structural features were determined using X-ray crystallography.

Q2: How was computational chemistry used to study this compound?

A2: [] Density functional theory (DFT) employing the B3LYP functional and 6-311G(D,P) basis set was used to optimize the structure and calculate vibrational frequencies and intensities. This allowed for simulation of the infrared spectrum, which showed excellent agreement with experimental data []. The potential energy distribution (PED) of vibrational modes, calculated using the scaled quantum mechanics (SQM) method, helped assign the vibrational modes []. Natural Bond Orbital (NBO) analysis was employed to investigate the molecule's stability, hyperconjugative interactions, and charge delocalization. Additionally, the HOMO-LUMO energy gap was calculated to understand its electronic properties [].

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